molecular formula C13H12O4 B132534 Altholactone CAS No. 65408-91-5

Altholactone

Cat. No. B132534
CAS RN: 65408-91-5
M. Wt: 232.23 g/mol
InChI Key: ZKIRVBNLJKGIEM-WKSBVSIWSA-N
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Description

Altholactone is a naturally occurring compound isolated from the Goniothalamus species, which has shown promising potential in cancer chemotherapy and antimicrobial applications. It is a styryl-lactone derivative that has been studied for its effects on various cancer cell lines, including human HL-60 leukemia cells, prostate cancer DU145 cells, and colorectal cancer cells. The compound has been found to induce apoptosis in these cells through mechanisms involving oxidative stress and the inhibition of key survival pathways such as NF-κB and STAT3 . Additionally, altholactone has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans .

Synthesis Analysis

The synthesis of altholactone has been approached through various strategies, utilizing different starting materials such as L-arabinose, L-tartaric acid, D-glucose, and diethyl L-tartrate. One synthesis method starts with L-arabinose and involves the formation of a tetrahydrofuran ring followed by a series of stereochemical inversions and oxidations to achieve the desired compound . Another approach uses L-tartaric acid as a starting point, employing a key intermediate that undergoes stereoselective epoxidation to introduce the necessary epoxy ring . Enantioselective syntheses have also been reported, which are crucial for producing the compound in its biologically active form .

Molecular Structure Analysis

The molecular structure of altholactone is characterized by a tetrahydrofurano-2-pyrone core, which is essential for its biological activity. The compound possesses multiple stereocenters, making its synthesis challenging and necessitating enantioselective methods to obtain the correct stereochemistry . The stereochemistry of altholactone is critical for its interaction with biological targets and, consequently, its cytotoxic and antimicrobial effects.

Chemical Reactions Analysis

Altholactone's chemical reactivity is primarily associated with its ability to induce oxidative stress within cells. This oxidative stress leads to the externalization of phosphatidylserine and the activation of apoptotic pathways. The compound's interaction with cellular components is influenced by its molecular structure, particularly the presence of the alpha, beta-unsaturated delta-lactone moiety, which is a common feature in molecules that exhibit cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of altholactone, such as solubility, stability, and reactivity, are influenced by its molecular structure. While specific physical properties are not detailed in the provided papers, the compound's reactivity with cellular targets and its susceptibility to inhibition by antioxidants like N-acetylcysteine suggest that it is reactive towards biological molecules. This reactivity is likely due to the presence of the lactone ring and the unsaturated side chain, which can participate in chemical reactions within the cell .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application : Altholactone has shown promising antimicrobial activity against a variety of microbes. It was tested against Gram positive (S. aureus ATTC 25923, S. aureus ATTC 25392, and E. faecalis ATTC 29212) and Gram negative (E. coli ATTC 35218, S. typhi ATTC 14023) bacteria, as well as the fungus C. albicans ATTC 10231 .
  • Methods of Application : Different concentrations of altholactone (0, 12, 25, and 50 μg/mL) were used in the experiment .
  • Results : Altholactone inhibited the growth of all tested microbes except P. aeruginosa ATCC 27853 in a dose-dependent manner, with the highest cytotoxic effects occurring at 50 μg/mL . The average of the inhibition zones of the different concentrations was between 0–30 mm .

2. Anticancer Activity

  • Summary of Application : Altholactone has demonstrated anticancer activities, particularly against prostate cancer DU145 cells . It inhibits NF-κB and STAT3 activation and induces Reactive Oxygen Species-Mediated Apoptosis in these cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Altholactone down-regulated phosphorylation of STAT3 and decreased constitutively active mutant of STAT3 (STAT3C)-induced transcriptional activity. It also resulted in down-regulation of STAT3 target genes such as survivin, and Bcl-2 followed by up-regulation of pro-apoptotic Bax protein .

3. Antimicrobial Activity Against Ciprofloxacin-Refractory S. aureus and E. faecalis

  • Summary of Application : Altholactone has shown promising antimicrobial activity against ciprofloxacin-refractory S. aureus and E. faecalis .
  • Methods of Application : Different concentrations of altholactone were used in the experiment .
  • Results : Altholactone inhibited the growth of all tested microbes in a dose-dependent manner . The average of the inhibition zones of the different concentrations was between 0–30 mm .

4. Growth Inhibitor of Different Cancer Cell Lines

  • Summary of Application : Altholactone has been reported as a growth inhibitor of different cancer cell lines such as bladder cancer T24 cells, cervical carcinoma HeLa cells, and human colorectal cancer cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Altholactone down-regulated phosphorylation of STAT3 and decreased constitutively active mutant of STAT3 (STAT3C)-induced transcriptional activity .

5. Antimicrobial Activity Against Ciprofloxacin-Refractory S. aureus and E. faecalis

  • Summary of Application : Altholactone has shown promising antimicrobial activity against ciprofloxacin-refractory S. aureus and E. faecalis .
  • Methods of Application : Different concentrations of altholactone were used in the experiment .
  • Results : Altholactone inhibited the growth of all tested microbes in a dose-dependent manner . The average of the inhibition zones of the different concentrations was between 0–30 mm .

6. Growth Inhibitor of Different Cancer Cell Lines

  • Summary of Application : Altholactone has been reported as a growth inhibitor of different cancer cell lines such as bladder cancer T24 cells, cervical carcinoma HeLa cells, and human colorectal cancer cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Altholactone down-regulated phosphorylation of STAT3 and decreased constitutively active mutant of STAT3 (STAT3C)-induced transcriptional activity .

Safety And Hazards

Altholactone may be irritating to the skin and eyes at certain concentrations . Protective measures should be taken when using it . When storing and handling Altholactone, it should be kept away from strong oxidizers, strong acids, and strong bases .

Future Directions

Altholactone has demonstrated anti-inflammatory and anticancer activities , and it might be a potential antimicrobial agent, particularly in ciprofloxacin-refractory S. aureus and E. faecalis infections . Further investigations are required to illustrate the mechanisms by which Altholactone produces its antimicrobial effects .

properties

IUPAC Name

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRVBNLJKGIEM-WKSBVSIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331855
Record name ALTHOLACTONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altholactone

CAS RN

65408-91-5
Record name Altholactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65408-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALTHOLACTONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65408-91-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
430
Citations
SH Inayat-Hussain, AB Osman, LB Din, N Taniguchi - Toxicology letters, 2002 - Elsevier
… death induced by altholactone and the possible role of ROS in altholactone induced cytotoxicity in … Our results show for the first time that the mode of death induced by altholactone is …
Number of citations: 75 www.sciencedirect.com
F Al Momani, AS Alkofahi, NM Mhaidat - Molecules, 2011 - mdpi.com
… We first examined if altholactone induces cytotoxicity in normal human cells. … 2, altholactone induces cytotoxicity against FLOW2000 cells in a dose-dependent manner. Altholactone did …
Number of citations: 15 www.mdpi.com
TKM Shing, JG Gillhouley - Tetrahedron, 1994 - Elsevier
… Recyclisation of the acid with TFA gave (-)-altholactone 2. The spectroscopic … altholactone.2 However the [a]D values of the synthetic material 2 and naturally occurring altholactone are - …
Number of citations: 43 www.sciencedirect.com
JP Gesson, JC Jacquesy, M Mondon - Tetrahedron, 1989 - Elsevier
Total synthesis of (+)altholactone (goniothalenol), an antitumor pyrone isolated from an unnamed polyalthea species and from goniothalamus giganteus, has been completed in 11 …
Number of citations: 63 www.sciencedirect.com
Y Ueno, K Tadano, S Ogawa, JL McLaughlin… - Bulletin of the …, 1989 - journal.csj.jp
… species (Annonaceae) and they named this natural product “altholactone”.? The relative configuration of altholactone was determined by means of spectral analyses of it and some …
Number of citations: 44 www.journal.csj.jp
JS Yadav, G Rajaiah, AK Raju - Tetrahedron letters, 2003 - Elsevier
A concise and flexible stereoselective route to synthesize both enantiomers of the highly functionalized α,β-unsaturated-δ-lactones, altholactone and isoaltholactone, from readily …
Number of citations: 29 www.sciencedirect.com
JM Harris, GA O'Doherty - Organic Letters, 2000 - ACS Publications
A flexible enantioselective route to highly functionalized α,β-unsaturated δ-lactones has allowed for the syntheses of the styryllactones: isoaltholactone, 3-epi-altholactone, and 5-…
Number of citations: 71 pubs.acs.org
D Enders, J Barbion - Chemistry–A European Journal, 2008 - Wiley Online Library
The asymmetric total synthesis of (+)‐altholactone (1), a member of the styryllactone family of natural products displaying cytotoxic and antitumor activities, is described. Key steps …
A Favre, F Carreaux, M Deligny, B Carboni - 2008 - Wiley Online Library
The stereoselective total synthesis of several members of the styryllactone family was achieved efficiently from common intermediate 8, prepared by a catalytic asymmetric inverse‐…
NM Mhaidat, KK Abdul‐Razzak… - Phytotherapy …, 2012 - Wiley Online Library
… To study if the altholactone-induced reduction of cell viability of … altholactone in the SW480, HT1080 and normal human fibroblasts (FLOW2000) by treating with a range of altholactone …
Number of citations: 16 onlinelibrary.wiley.com

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